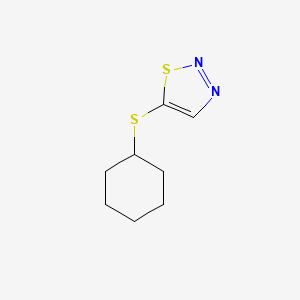

5-(Cyclohexylsulfanyl)-1,2,3-thiadiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexylsulfanylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S2/c1-2-4-7(5-3-1)11-8-6-9-10-12-8/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFDQQCRPGSCEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=CN=NS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Cyclohexylsulfanyl 1,2,3 Thiadiazole and Its Molecular Analogues

Established Synthetic Pathways for the 1,2,3-Thiadiazole (B1210528) Core Structure

The construction of the 1,2,3-thiadiazole ring has been a subject of extensive research, leading to the development of several reliable synthetic protocols. Among these, the Hurd-Mori cyclization stands out as a classical and widely employed method.

The Hurd-Mori Cyclization Protocol and its Contemporary Adaptations

The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles, involving the cyclization of α-carbonyl hydrazones or their derivatives with a suitable thionating agent, most commonly thionyl chloride. organic-chemistry.orgresearchgate.netwikipedia.orgresearchgate.net This method has been valued for its simplicity and the ready availability of starting materials. mdpi.com

Contemporary adaptations to the classical Hurd-Mori protocol have focused on improving yields, broadening the substrate scope, and simplifying the reaction conditions. These modifications include the use of microwave assistance, which can significantly reduce reaction times, and the application of ionic liquids as recyclable reaction media. mdpi.com Furthermore, improved one-pot procedures have been developed, allowing for the synthesis of 1,2,3-thiadiazoles directly from ketones without the need to isolate the intermediate hydrazone. mdpi.com A notable modern variation involves a metal-free approach where N-tosylhydrazones react with elemental sulfur in the presence of a catalyst like tetrabutylammonium (B224687) iodide (TBAI), offering a milder alternative to the traditional use of thionyl chloride. organic-chemistry.orgmdpi.com

Table 1: Comparison of Classical and Contemporary Hurd-Mori Protocol Adaptations

| Feature | Classical Hurd-Mori Protocol | Contemporary Adaptations |

|---|---|---|

| Thionating Agent | Thionyl chloride | Elemental sulfur, alternative thionating agents |

| Catalyst | Often none (reagent in excess) | TBAI, Iodine/Copper(II) chloride |

| Reaction Conditions | Often harsh, reflux temperatures | Milder conditions, room temperature, microwave irradiation |

| Procedure | Stepwise (hydrazone formation then cyclization) | One-pot syntheses |

| Solvent | Benzene, Dioxane | Ethanol (B145695), Ionic liquids, solvent-free |

The Hurd-Mori reaction traditionally utilizes hydrazones derived from ketones or aldehydes with an α-methylene group. Semicarbazones are frequently employed as stable and easily accessible precursors for this transformation. mdpi.comnih.gov The reaction of various ketones with semicarbazide (B1199961) hydrochloride yields the corresponding semicarbazones, which are then subjected to cyclization with thionyl chloride. researchgate.netmdpi.com

A thorough review of the scientific literature did not yield specific examples or detailed methodologies for the direct use of α-sulfanyl semicarbazones as precursors for the synthesis of 5-(Cyclohexylsulfanyl)-1,2,3-thiadiazole or its analogues via the Hurd-Mori reaction. While the general use of semicarbazones is well-documented, the specific impact of an α-sulfanyl group on the cyclization process remains an area for further investigation.

Thionyl chloride (SOCl₂) is the most common reagent used to effect the cyclization in the Hurd-Mori synthesis of 1,2,3-thiadiazoles. researchgate.netnih.gov Its primary role is to act as both a dehydrating and a sulfur-donating agent. The proposed mechanism involves the reaction of the hydrazone with thionyl chloride to form an N-sulfinyl intermediate, which then undergoes electrophilic attack at the α-carbon, followed by elimination of water and subsequent ring closure to form the 1,2,3-thiadiazole ring. thieme-connect.de

While highly effective, the corrosive and hazardous nature of thionyl chloride has prompted research into alternative thionating agents. Sulfur dichloride (SCl₂) has been shown to be a useful alternative, in some cases providing higher yields of 1,2,3-thiadiazoles compared to thionyl chloride. thieme-connect.de Other reagents, such as Lawesson's reagent, have also been employed in related synthetic strategies for the formation of sulfur-containing heterocycles. In some contemporary adaptations of the Hurd-Mori reaction, elemental sulfur is used as the sulfur source in combination with a catalyst, offering a safer and more environmentally benign option. organic-chemistry.orgmdpi.com

Emerging Synthetic Strategies for Highly Functionalized 1,2,3-Thiadiazoles

Recent advancements in organic synthesis have led to the development of novel and efficient methods for the construction of the 1,2,3-thiadiazole core, often under milder and more sustainable conditions. These emerging strategies provide access to a wider range of functionalized derivatives.

A significant trend in modern organic synthesis is the development of transition-metal-free catalytic systems. In the context of 1,2,3-thiadiazole synthesis, several effective methods have been reported. One such approach involves the reaction of N-tosylhydrazones with a sulfur source, such as elemental sulfur or ammonium (B1175870) thiocyanate (B1210189), in the presence of a catalyst like iodine or a tetraalkylammonium salt. researchgate.netmdpi.com These reactions are often performed under mild conditions and tolerate a broad range of functional groups. frontiersin.org

For instance, an efficient synthesis of 4-aryl-1,2,3-thiadiazoles has been developed using readily available tosylhydrazones and ammonium thiocyanate in ethanol at room temperature, mediated by diiodine and potassium persulfate. frontiersin.org Another notable example is the I₂/DMSO-mediated one-pot, three-component reaction of enaminones, tosylhydrazine, and elemental sulfur to produce 5-acyl-1,2,3-thiadiazoles in good to excellent yields. nih.govnih.gov

Table 2: Examples of Transition-Metal-Free Synthesis of 1,2,3-Thiadiazoles

| Precursors | Sulfur Source | Catalyst/Mediator | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Tosylhydrazones | Elemental Sulfur | TBAI | DMF | 44-98 | mdpi.com |

| Enaminones, Tosylhydrazine | Elemental Sulfur | I₂/DMSO | DMSO | up to 92 | nih.govnih.gov |

| N-Tosylhydrazones | Ammonium Thiocyanate | I₂/K₂S₂O₈ | Ethanol | up to 87 | frontiersin.org |

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. This approach has been successfully applied to the formation of 1,2,3-thiadiazoles. A notable example is the photocatalytic [4+1] annulation of azoalkenes with potassium thiocyanate (KSCN). mdpi.com This reaction is catalyzed by an organic photosensitizer, such as cercosporin, under visible light irradiation and in the presence of a base like potassium tert-butoxide (tBuOK). mdpi.com This method offers good regioselectivity and broad functional group compatibility under mild and environmentally friendly conditions. researchgate.net Another example involves the photo-oxidative [3+2] heterocyclization of β-ketothioamides with aryldiazonium salts catalyzed by Ru(bpy)₃Cl₂ to yield 2,4-disubstituted 5-imino-1,2,3-thiadiazoles. asianpubs.org

Table 3: Photocatalytic Synthesis of 1,2,3-Thiadiazoles

| Precursors | Reagents | Photocatalyst | Light Source | Yield (%) | Reference |

|---|---|---|---|---|---|

| Azoalkenes | KSCN, tBuOK | Cercosporin | Visible Light | Moderate to Good | researchgate.netmdpi.com |

Cascade Reactions for the Direct Synthesis of 1,2,3-Thiadiazoles

Cascade reactions offer an efficient pathway to complex molecules from simple starting materials in a single pot, minimizing waste and improving atom economy. In the context of 1,2,3-thiadiazole synthesis, various iodine-catalyzed cyclization reactions and multicomponent reactions have been developed. isres.orgorganic-chemistry.org For instance, a transition-metal-free, three-component reaction involving enaminones, tosylhydrazine, and elemental sulfur has been reported for the synthesis of 5-acyl-1,2,3-thiadiazoles. organic-chemistry.orgmdpi.com

α-Enolicdithioesters are versatile building blocks in the synthesis of sulfur-containing heterocycles. researchgate.netacs.org Their reaction with active 1,3-dipoles, such as nitrile oxides and nitrilimines generated in situ, provides a pathway to five-membered organosulfur heterocycles under mild conditions. acs.org While this methodology has been successfully applied to the synthesis of 1,3,4-thiadiazoles and 1,4,2-oxathiazoles, its application in cascade sequences for the direct synthesis of the 1,2,3-thiadiazole isomer is a subject of ongoing research. researchgate.netacs.org The specific reaction pathways and conditions would need to be tailored to favor the formation of the 1,2,3-thiadiazole ring system.

Targeted Synthesis of this compound

The introduction of a sulfanyl (B85325) group at the 5-position of the 1,2,3-thiadiazole ring creates a key intermediate for further functionalization. The targeted synthesis of this compound would likely involve the reaction of a suitable 1,2,3-thiadiazole precursor with a cyclohexylsulfanyl source.

The mechanism for incorporating the cyclohexylsulfanyl moiety would depend on the chosen synthetic route. One plausible pathway involves the nucleophilic substitution of a leaving group (e.g., a halogen) at the 5-position of the 1,2,3-thiadiazole ring by cyclohexanethiol (B74751) or its corresponding thiolate. The reaction mechanism would proceed via an attack of the sulfur nucleophile on the electron-deficient C5 carbon of the thiadiazole ring, leading to the displacement of the leaving group. Computational studies on related systems, such as the covalent binding of substituted mdpi.comresearchgate.netnih.gov-thiadiazoles to cysteine residues in enzymes, suggest that the thiadiazole ring can be susceptible to nucleophilic attack, potentially involving a ring-opening and rearrangement mechanism under certain conditions. nih.gov

Achieving regioselective functionalization at the C5 position is a critical aspect of 1,2,3-thiadiazole chemistry. mdpi.com The inherent reactivity of the thiadiazole ring can lead to substitution at other positions, such as C4. Control of regiochemistry can be achieved by several means:

Directing Groups: The presence of existing substituents on the ring can direct incoming groups to a specific position.

Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the regiochemical outcome of the reaction.

Pre-functionalized Substrates: A common strategy is to start with a molecule that already has a reactive group at the desired position. For example, using a 5-halo-1,2,3-thiadiazole as a precursor would ensure that the cyclohexylsulfanyl group is introduced specifically at the C5 position.

Solvent-base controlled syntheses have been shown to switch the reaction course in the formation of functionalized 1,2,3-thiadiazoles from 2-cyanothioacetamides, highlighting the importance of reaction conditions in directing the outcome. nih.gov

Synthetic Strategies for Structural Diversification and the Creation of this compound Derivatives

Once this compound is synthesized, it can serve as a platform for creating a library of derivatives with diverse functionalities. This can be achieved by modifying the cyclohexyl group or by introducing substituents at the C4 position of the thiadiazole ring.

The synthesis of 4-Aryl-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole analogues would require a multi-step approach. One potential strategy involves the Hurd-Mori reaction, a classic method for forming the 1,2,3-thiadiazole ring from hydrazones and thionyl chloride. wikipedia.orglmaleidykla.lt

A synthetic pathway could start with the appropriate aryl ketone, which is then elaborated to a hydrazone intermediate. Subsequent cyclization via the Hurd-Mori reaction would yield a 4-aryl-1,2,3-thiadiazole. lmaleidykla.lt The challenge then lies in selectively introducing the cyclohexylsulfanyl group at the 5-position. This could potentially be achieved through a C-H functionalization/activation strategy, although controlling the regioselectivity between the C5 position and the aryl ring would be critical. nih.gov Alternatively, a synthetic route that builds the ring with the desired substituents already in place or with precursor functional groups would be advantageous. For example, synthesizing a 4-aryl-5-halo-1,2,3-thiadiazole would provide a clear pathway for subsequent nucleophilic substitution with cyclohexanethiolate.

The yields for such multi-step syntheses can vary depending on the specific substrates and reaction conditions employed. Below is a table illustrating hypothetical yields for key reaction types involved in such a synthesis.

| Reaction Step | Reactants | Product | Hypothetical Yield (%) |

| Hydrazone Formation | Aryl Ketone, Hydrazine (B178648) Derivative | Aryl Hydrazone | 85-95 |

| Hurd-Mori Cyclization | Aryl Hydrazone, Thionyl Chloride | 4-Aryl-1,2,3-thiadiazole | 44-98 mdpi.com |

| Halogenation at C5 | 4-Aryl-1,2,3-thiadiazole | 4-Aryl-5-halo-1,2,3-thiadiazole | 50-70 |

| Nucleophilic Substitution | 4-Aryl-5-halo-1,2,3-thiadiazole, Cyclohexanethiol | 4-Aryl-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole | 60-80 |

Integration of Secondary Heterocyclic Scaffolds (e.g., Thiazole (B1198619), Oxadiazole) for Hybrid Structures

The development of hybrid molecules, which involves the covalent linking of two or more distinct pharmacophoric units, is a well-established strategy in medicinal chemistry to create novel compounds with potentially enhanced biological activity or unique pharmacological profiles. The integration of secondary heterocyclic scaffolds, such as thiazole or oxadiazole, with a 1,2,3-thiadiazole core, including analogues of this compound, has been explored to generate structurally diverse compounds. These methodologies typically involve multi-step synthetic sequences where one heterocyclic ring is used as a scaffold to construct the second.

A foundational method for creating the 1,2,3-thiadiazole ring itself is the Hurd-Mori reaction. wikipedia.orgisres.org This reaction involves the cyclization of hydrazones, often derived from ketones, using thionyl chloride (SOCl₂) to form the 1,2,3-thiadiazole ring. mdpi.comresearchgate.net This protocol is frequently employed as a key step in the synthesis of hybrid molecules, where a ketone-functionalized heterocycle serves as the starting point for the construction of the fused 1,2,3-thiadiazole moiety. mdpi.comnih.gov

Synthesis of 1,2,3-Thiadiazole-Thiazole Hybrids

A common strategy for synthesizing 1,2,3-thiadiazole-thiazole hybrids involves constructing one ring system onto a pre-existing version of the other. One prominent pathway begins with a ketone that already contains a thiazole ring. This thiazole-ketone is first reacted with a thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone intermediate. This intermediate is then subjected to a cyclization reaction, often using α-haloketones like phenacyl bromide, to form the second thiazole ring, yielding a thiazole-thiazole hybrid which can be further modified.

Alternatively, to create a direct 1,2,3-thiadiazole-thiazole linkage, a precursor containing a functionalized thiazole can be used. For instance, a 1-(thiazolyl)-ethanone derivative can be reacted with semicarbazide to form a semicarbazone. This intermediate is then cyclized using thionyl chloride in a classic Hurd-Mori reaction to yield the target 1,2,3-thiadiazole-thiazole hybrid molecule. mdpi.com This approach allows for the generation of diverse analogues by varying the substituents on the initial thiazole ring.

A representative synthetic pathway is detailed in the table below.

| Step | Reactants | Reagents & Conditions | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | Ketone with pre-formed heterocyclic ring (e.g., pyrazolyl-phenylethanone) | Semicarbazide | Semicarbazone derivative | Formation of the semicarbazone intermediate by condensation reaction. mdpi.com |

| 2 | Semicarbazone derivative | Thionyl chloride (SOCl₂) | Heterocycle-1,2,3-thiadiazole hybrid | Cyclization via the Hurd-Mori protocol to form the 1,2,3-thiadiazole ring. mdpi.com |

Synthesis of 1,2,3-Thiadiazole-Oxadiazole Hybrids

The synthesis of hybrid structures containing both 1,2,3-thiadiazole and 1,3,4-oxadiazole (B1194373) rings often begins with the formation of a 1,2,3-thiadiazole core bearing a functional group suitable for elaboration, such as a carboxylate ester. mdpi.com This ester can be synthesized via a Hurd-Mori reaction on an appropriate keto-ester precursor.

The key steps for integrating the oxadiazole ring are as follows:

Hydrazide Formation: The ester group on the 1,2,3-thiadiazole ring is converted into an acetohydrazide derivative by reacting it with hydrazine hydrate (B1144303) (N₂H₄·H₂O). mdpi.com This acid hydrazide is a crucial building block for the oxadiazole ring.

Oxadiazole Ring Cyclization: The resulting hydrazide can be cyclized into a 1,3,4-oxadiazole ring through several methods. A common approach is to react the hydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521), which typically yields a 1,3,4-oxadiazole-2-thiol. nih.gov Alternatively, the hydrazide can be reacted with various substituted acyl chlorides in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield 2,5-disubstituted 1,3,4-oxadiazoles. orientjchem.org

The following table outlines a typical synthetic route for these hybrid compounds.

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | Substituted 1,2,3-thiadiazole-5-carboxylate scaffold | Hydrazine hydrate (N₂H₄·H₂O) | 1,2,3-Thiadiazole acetanilide (B955) derivative | Conversion of the ester functional group to a hydrazide. mdpi.com |

| 2 | 1,2,3-Thiadiazole acetanilide derivative | Carbon disulfide (CS₂), Potassium hydroxide (KOH) | 1,2,3-Thiadiazole-1,3,4-oxadiazole-thiol hybrid | Cyclization to form the 1,3,4-oxadiazole ring with a thiol group. nih.gov |

| 3 | 1,2,3-Thiadiazole-1,3,4-oxadiazole-thiol hybrid | Substituted phenacyl bromides or other electrophiles | Substituted 1,2,3-thiadiazole-1,3,4-oxadiazole hybrid | Alkylation or further functionalization of the thiol group to introduce diverse substituents. nih.gov |

These modular synthetic strategies provide a versatile platform for creating extensive libraries of 1,2,3-thiadiazole-based hybrid molecules for further investigation.

Comprehensive Spectroscopic and Crystallographic Characterization of 5 Cyclohexylsulfanyl 1,2,3 Thiadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

A thorough search of scientific databases did not yield specific ¹H NMR or ¹³C NMR chemical shift data for 5-(Cyclohexylsulfanyl)-1,2,3-thiadiazole. This information is crucial for the definitive assignment of the molecular structure in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Specific ¹H NMR chemical shift values, coupling constants, and signal multiplicities for the protons within the this compound molecule have not been reported in the available literature. Such data would be essential to confirm the connectivity and chemical environment of the hydrogen atoms in both the cyclohexyl and thiadiazole moieties.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Similarly, detailed ¹³C NMR spectroscopic data, which would identify the chemical shifts of each unique carbon atom in this compound, is not available. This analysis would be instrumental in confirming the carbon skeleton of the molecule.

X-ray Diffraction for Definitive Solid-State Structural Determination

Information regarding the solid-state structure of this compound determined by X-ray diffraction techniques is currently unavailable.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

While FT-IR spectroscopy is a common technique for the identification of functional groups, specific vibrational frequency data for this compound is not documented in the searched sources.

Fourier Transform Infrared (FT-IR) Spectroscopy

A detailed FT-IR spectrum, including the characteristic absorption bands for the C-S, C=N, N=N, and cyclohexyl C-H bonds of this compound, has not been reported. This data would serve as a molecular fingerprint for the compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, with the molecular formula C₈H₁₂N₂S₂, the calculated molecular weight is 200.33 g/mol . In a mass spectrometry experiment, this would be observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of approximately 200.

The fragmentation of this compound under mass spectrometry conditions is expected to follow pathways characteristic of the 1,2,3-thiadiazole (B1210528) ring system and the attached alkylthio substituent. A primary and highly characteristic fragmentation process for 1,2,3-thiadiazoles is the elimination of a molecule of nitrogen (N₂). nih.gov This neutral loss would result in a significant fragment ion.

Another predictable fragmentation pathway involves the cleavage of the bond between the thiadiazole ring and the cyclohexylsulfanyl group. This can occur in two principal ways:

Cleavage of the C-S bond, leading to the formation of a cyclohexyl fragment and a 5-thio-1,2,3-thiadiazole fragment.

Fragmentation within the cyclohexyl ring itself, leading to a series of smaller fragment ions.

Based on these established fragmentation patterns for related heterocyclic compounds, a plausible fragmentation pathway for this compound can be proposed. The initial molecular ion would undergo the loss of N₂ and/or cleavage at the C-S bond, generating key fragment ions that are diagnostic for the compound's structure.

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 200 | [C₈H₁₂N₂S₂]⁺ | Molecular Ion (M⁺) |

| 172 | [C₈H₁₂S₂]⁺ | M⁺ - N₂ |

| 117 | [C₂HN₂S₂]⁺ | M⁺ - C₆H₁₁ |

Elemental Compositional Analysis

Elemental analysis provides the percentage composition of elements within a pure compound, serving as a fundamental method for confirming its empirical and molecular formula. For this compound (C₈H₁₂N₂S₂), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent atoms.

The calculated percentages are essential for verifying the purity and identity of a synthesized batch of the compound. Experimental values obtained from an elemental analyzer are typically expected to be within ±0.4% of the theoretical values to be considered a confirmation of the compound's structure and purity.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 47.96 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.04 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.98 |

| Sulfur | S | 32.065 | 2 | 64.130 | 32.01 |

| Total | | | | 200.328 | 100.00 |

Advanced Studies on the Chemical Reactivity and Transformation Mechanisms of 5 Cyclohexylsulfanyl 1,2,3 Thiadiazole

Intramolecular Rearrangement Dynamics of the 1,2,3-Thiadiazole (B1210528) Heterocycle

The 1,2,3-thiadiazole core is susceptible to several intramolecular rearrangement reactions, often leading to the formation of more stable isomeric structures. These transformations are typically induced by thermal, photochemical, or chemical (acidic or basic) stimuli and proceed through ring-opening and ring-closing sequences.

The Dimroth rearrangement is a well-documented isomerization process in nitrogen-containing heterocycles, most classically observed in 1,2,3-triazoles where an endocyclic and an exocyclic nitrogen atom exchange places. wikipedia.org A similar and popular transformation, often referred to as a Dimroth-type rearrangement, occurs in the 1,2,3-thiadiazole series. researchgate.net This process facilitates the interconversion of 1,2,3-thiadiazoles and isomeric 1,2,3-triazoles. bohrium.com

The mechanism for this rearrangement involves an initial ring-opening of the thiadiazole, often base-catalyzed, to form a reactive diazo intermediate. Specifically, for 5-amino-1,2,3-thiadiazoles, this pathway leads to the formation of an α-diazothioketone intermediate. researchgate.net This is followed by a ring-closure step where the terminal nitrogen of the diazo group attacks the thiocarbonyl carbon, leading to the formation of a five-membered triazole ring. This reversible isomerization is sensitive to the acidity of the medium; aminothiadiazolium salts can rearrange into triazolium thiolates in the presence of a base, while the reverse reaction can occur upon heating in an acidic medium. bohrium.com

The Cornforth rearrangement classically describes the thermal isomerization of 4-acyloxazoles, proceeding through the formation of a nitrile ylide intermediate via a pericyclic ring opening. wikipedia.orgchem-station.com While not a direct rearrangement of the 1,2,3-thiadiazole ring itself, reaction mechanisms analogous to the Cornforth rearrangement have been reported in the synthesis of complex thiadiazole derivatives. mdpi.com

For instance, a domino reaction involving acetamides and imidazole (B134444) to furnish N-heteroarylamidine-based thiadiazole analogues is described as proceeding via a mechanism analogous to the Cornforth rearrangement. mdpi.com In another study, a tandem of Cornforth rearrangements was observed in the reaction of 4-(1,2,3-triazol-1-yl)iminomethyl-1,2,3-thiadiazole, where the reaction proceeds through isomerization of an initially formed azomethine. nsc.ru These pathways suggest that while the core thiadiazole ring may not rearrange in the classic Cornforth sense, substituents on the ring can undergo reactions that follow a similar mechanistic pattern involving key nitrile ylide or related intermediates.

The transformation of 1,2,3-thiadiazoles into isomeric 1,2,3-triazoles is a significant reaction pathway, often proceeding under mild conditions. researchgate.net This interconversion is a common outcome of the Dimroth-type rearrangement. researchgate.net

A prominent example is the base-catalyzed rearrangement of 5-amino-1,2,3-thiadiazoles into 5-mercapto-1,2,3-triazoles. researchgate.net The reaction is initiated by deprotonation, which facilitates the cleavage of the N2-N3 bond to open the ring into a diazo intermediate. Subsequent intramolecular cyclization yields the thermodynamically more stable triazole isomer. The conditions for this rearrangement can vary, with transformations occurring in neutral protic media, under acidic or basic conditions, or even in the gas phase during mass spectrometry experiments. researchgate.net

| Rearrangement Type | Typical Substrate | Key Intermediate | Product | Common Conditions |

|---|---|---|---|---|

| Dimroth-type | 5-Amino-1,2,3-thiadiazole | α-Diazothioketone | 5-Mercapto-1,2,3-triazole | Acidic or basic medium, heating researchgate.netbohrium.com |

| Cornforth-like | Substituted 1,2,3-thiadiazoles (in specific domino reactions) | Nitrile Ylide (postulated) | Complex rearranged heterocycles | Varies (e.g., EtOH/EtONa mixture) mdpi.com |

Reactivity Profiles Specific to the Cyclohexylsulfanyl Substituent

The cyclohexylsulfanyl group [(–S-C₆H₁₁)] attached to the 5-position of the 1,2,3-thiadiazole ring introduces specific reaction sites primarily centered on the sulfur atom and the adjacent cyclohexyl ring. While direct studies on 5-(Cyclohexylsulfanyl)-1,2,3-thiadiazole are limited, the reactivity can be inferred from the behavior of other alkylthio-substituted heterocycles. researchgate.net

The sulfur atom, being in a thioether linkage, is susceptible to oxidation. Treatment with common oxidizing agents such as permanganates, peroxy acids (e.g., m-CPBA), or hydrogen peroxide can convert the sulfide (B99878) to the corresponding sulfoxide (B87167) and subsequently to the sulfone. researchgate.net The degree of oxidation can be controlled by the choice of reagent and reaction conditions.

Another potential reaction pathway involves the cleavage of the C-S bond. This can occur under strong reducing conditions or via reactions with organometallic reagents. Furthermore, the C-H bonds on the cyclohexyl ring, particularly at the carbon atom directly attached to the sulfur (the α-position), may be susceptible to radical or oxidative functionalization, analogous to benzylic C-H oxidation. mdpi.com

Electrophilic and Nucleophilic Reaction Pathways on the Thiadiazole Ring

The electronic nature of the 1,2,3-thiadiazole ring dictates its reactivity towards electrophiles and nucleophiles. The ring is considered electron-deficient due to the presence of three electronegative heteroatoms.

Calculations of π electron density reveal that the carbon atoms at the C4 and C5 positions are electron-poor. chemicalbook.com Consequently, the ring is generally deactivated towards electrophilic substitution reactions such as nitration or halogenation. nih.gov Electrophilic attack, when it does occur, typically happens at a ring nitrogen atom (alkylation or protonation) rather than at a ring carbon. e-bookshelf.dethieme-connect.de

Conversely, the electron deficiency at the ring carbons, particularly C5, makes this position the preferential site for nucleophilic attack. chemicalbook.come-bookshelf.de This is a characteristic reaction for many thiadiazole isomers. nih.govisres.org Nucleophilic substitution is especially facile when a good leaving group, such as a halogen, is present at the 5-position. scilit.comdntb.gov.ua

This electron-donating effect could potentially reduce the susceptibility of the C5 position to nucleophilic attack compared to a thiadiazole ring bearing a strong electron-withdrawing group at the same position. However, the inherent electron-deficient nature of the thiadiazole ring system remains the dominant factor. chemicalbook.com Therefore, while modulated, the C5 position remains the most likely site for nucleophilic substitution. baranlab.org The cyclohexylsulfanyl group itself is not a typical leaving group but could be displaced under specific, harsh conditions, potentially involving activation of the sulfur atom. The primary role of the substituent is to electronically influence the ring and provide an additional site for chemical modification (e.g., oxidation).

| Reaction Type | Position | Reactivity | Reason |

|---|---|---|---|

| Electrophilic Substitution | C4, C5 | Low | Electron-deficient carbon atoms chemicalbook.com |

| Electrophilic Attack | N2, N3 | Favorable | Available lone pairs on nitrogen atoms thieme-connect.de |

| Nucleophilic Substitution | C5 | Favorable | Low electron density at C5 chemicalbook.come-bookshelf.de |

Cycloaddition Reactions with Olefins

There is a notable lack of specific studies on the cycloaddition reactions of this compound with olefins. The 1,2,3-thiadiazole ring itself is not typically utilized as a diene or dipolarophile in conventional cycloaddition reactions. Its chemistry is more commonly characterized by ring-opening and decomposition reactions upon thermal or photochemical stimulation. While cycloaddition reactions are a cornerstone of heterocyclic chemistry, detailed research findings, including reaction conditions, yields, and the characterization of resulting cycloadducts for this compound, are not presently available in peer-reviewed literature.

Decomposition and Stability Characteristics of the 1,2,3-Thiadiazole System

The stability of the 1,2,3-thiadiazole ring is a subject of significant interest, with much of the focus on its decomposition pathways. cdnsciencepub.com

The thermal decomposition of 1,2,3-thiadiazoles is known to proceed with the extrusion of a molecule of nitrogen (N₂), a thermodynamically favorable process. cdnsciencepub.com This decomposition typically leads to the formation of highly reactive intermediates. For the parent 1,2,3-thiadiazole, thermal decomposition can yield thiirene (B1235720), which can then isomerize to thioketene (B13734457) and ethynethiol.

However, specific data on the thermal decomposition of this compound, including the precise temperature at which decomposition occurs and the nature of the resulting by-products, are not specifically documented. The presence of the cyclohexylsulfanyl group is expected to influence the decomposition mechanism and the stability of the resulting intermediates, but without experimental data, a detailed mechanism cannot be described. It has been noted in studies of other substituted 1,2,3-thiadiazoles that electron-donating groups can increase the rate of decomposition under certain conditions. researchgate.net

Table 1: Postulated Thermal Decomposition Products of this compound

| Postulated Intermediate/By-product | Chemical Formula | Role in Decomposition |

|---|---|---|

| Nitrogen Gas | N₂ | Primary extruded molecule |

| Cyclohexylsufanyl-substituted Thiirene | C₇H₁₀S₂ | Postulated reactive intermediate |

| Cyclohexylthioketene | C₇H₁₀S₂ | Isomer of the thiirene intermediate |

This table is based on general decomposition pathways of 1,2,3-thiadiazoles and is hypothetical in the absence of specific experimental data for this compound.

The photochemistry of 1,2,3-thiadiazoles has been a subject of numerous investigations, revealing complex reaction pathways. nih.gov Direct irradiation of the 1,2,3-thiadiazole ring can lead to the formation of a 1,3-diradical intermediate following nitrogen extrusion. nih.gov This diradical can then proceed to form various photoproducts, including thiirenes and thioketenes. nih.gov

For this compound, specific photochemical degradation studies are not available. The nature of the substituent at the 5-position can significantly impact the photophysical properties of the molecule and the subsequent chemical pathways. The cyclohexylsulfanyl group, being a bulky, electron-donating thioether, would likely influence the stability and reactivity of the photochemically generated intermediates. However, without dedicated research, the specific photoproducts and the quantum yields of their formation remain unknown.

Table 2: Potential Photoproducts from the Photochemical Degradation of this compound

| Potential Photoproduct | Formation Pathway |

|---|---|

| Nitrogen Gas | Initial photo-extrusion product |

| Cyclohexylsufanyl-substituted Thiirene | From the initially formed 1,3-diradical |

| Cyclohexylthioketene | Isomerization of the thiirene |

This table outlines potential products based on known photochemical pathways of the 1,2,3-thiadiazole core and awaits experimental verification for the specific compound.

Mechanistic Biological Activity Profiles of 1,2,3 Thiadiazole Derivatives Excluding Specific Clinical Outcomes and Doses

Antimicrobial Activity and Proposed Mechanisms of Action

1,2,3-Thiadiazole (B1210528) derivatives have shown considerable promise as agents against a variety of microbial pathogens. Their efficacy stems from diverse mechanisms of action that interfere with essential cellular processes in bacteria, fungi, and parasites.

Antibacterial Efficacy and Mechanistic Investigations

The antibacterial activity of 1,2,3-thiadiazole derivatives has been observed against both Gram-positive and Gram-negative bacteria. While the precise mechanisms of action are still under extensive investigation and can vary between different derivatives, several key modes of interference have been proposed. Some derivatives are believed to exert their antibacterial effects by inhibiting essential enzymes involved in bacterial metabolism or cell wall synthesis. The structural features of the 1,2,3-thiadiazole ring and its substituents play a crucial role in determining the specific molecular targets and the potency of the antibacterial effect. Research is ongoing to elucidate the exact molecular interactions that lead to bacterial cell death or inhibition of growth.

Antifungal Properties and Molecular Targets

Certain 1,2,3-thiadiazole derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi. One of the key mechanisms identified is the disruption of fungal cell wall biogenesis. The fungal cell wall is a complex and dynamic structure crucial for maintaining cell integrity and protecting against osmotic stress. Specific 1,2,3-thiadiazole compounds have been shown to interfere with the synthesis of essential cell wall components, leading to a weakened cell wall and ultimately fungal cell lysis. This targeted disruption of a structure unique to fungi contributes to the selective toxicity of these compounds. Further research is focused on identifying the specific enzymes and pathways within the cell wall synthesis process that are targeted by these derivatives.

Antileishmanial and Other Antiparasitic Actions

The antiparasitic activity of 1,2,3-thiadiazole derivatives has been particularly noted against protozoan parasites such as Leishmania. The proposed mechanisms of action in this context are multifaceted. Some derivatives are thought to interfere with the parasite's DNA replication and repair mechanisms by inhibiting key enzymes like topoisomerases. These enzymes are vital for managing the topological state of DNA during replication, and their inhibition leads to catastrophic DNA damage and parasite death. Additionally, some compounds may disrupt the parasite's redox homeostasis or other essential metabolic pathways. The diversity in the chemical structures of 1,2,3-thiadiazole derivatives allows for a range of potential molecular targets within the parasite, making them a promising scaffold for the development of new antiparasitic agents.

Antiviral Activity and Mechanistic Studies of Viral Target Inhibition

The antiviral potential of 1,2,3-thiadiazole derivatives has been a subject of increasing interest, particularly in the context of emerging viral threats. Mechanistic studies have revealed their ability to inhibit key viral enzymes, often through covalent modification.

Inhibition of Viral Proteases (e.g., SARS-CoV-2 3CLpro) via Covalent Modification

A significant breakthrough in understanding the antiviral mechanism of 1,2,3-thiadiazole derivatives has been the discovery of their ability to inhibit viral proteases, such as the 3C-like protease (3CLpro) of SARS-CoV-2. This protease is essential for the replication of the virus, as it cleaves viral polyproteins into functional proteins. Certain 1,2,3-thiadiazole derivatives act as covalent inhibitors of 3CLpro. The mechanism involves a nucleophilic attack by a cysteine residue in the active site of the protease on the thiadiazole ring. This attack leads to the opening of the heterocyclic ring and the formation of a stable covalent bond between the inhibitor and the enzyme. This irreversible modification of the active site renders the protease inactive, thereby halting viral replication.

Other Biologically Relevant Activities and their Underlying Mechanisms

Enzyme Inhibition Profiles (e.g., Carbonic Anhydrase Inhibition)

To fulfill your request, research would need to be conducted and published that specifically investigates the biological activities of “5-(Cyclohexylsulfanyl)-1,2,3-thiadiazole.”

Antioxidant Mechanisms and Radical Scavenging Capabilities

The 1,2,3-thiadiazole scaffold and its isomers are recognized as structurally active pharmacophores with a wide array of biological activities, including antioxidant capabilities. The antioxidant potential of thiadiazole derivatives is primarily attributed to their ability to act as free radical scavengers, thereby neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) that can cause cellular damage. This section explores the mechanistic profiles of these compounds, focusing on their radical scavenging activities as demonstrated in various in vitro studies.

The primary mechanism by which many antioxidant compounds, including thiadiazole derivatives, function is by donating a hydrogen atom or an electron to a free radical, which stabilizes the radical and terminates the chain reaction of oxidation. The efficiency of this process is heavily dependent on the specific functional groups attached to the thiadiazole nucleus. Research indicates that thiol (-SH) and aminothiol (B82208) substituents are particularly effective in enhancing the radical scavenging capacity of these compounds. The presence of these groups can increase the propensity of the molecule to donate a hydrogen atom, a key step in neutralizing radicals like the hydroxyl radical (•OH), 2,2-diphenyl-1-picrylhydrazyl (DPPH•), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).

Detailed Research Findings

A variety of in vitro assays have been employed to quantify the antioxidant and radical scavenging capabilities of 1,2,3-thiadiazole derivatives and their related isomers. These studies provide valuable data on their efficacy compared to standard antioxidants like Ascorbic Acid (Vitamin C) and Vitamin E.

One study synthesized new classes of thiol and aminothiol compounds derived from thiadiazole and benzothiazole (B30560) structures to examine their ability to scavenge free radicals. The findings showed that thiol derivatives featuring a thiadiazole structure were the most potent scavengers of DPPH• and ABTS•+ radicals. Notably, a specific thiol-thiadiazole derivative, designated T3, exhibited exceptionally high activity. These compounds also demonstrated a significant capacity to protect plasmid DNA from strand breaks induced by hydroxyl radicals generated through Fenton-like reactions or gamma-irradiation, with derivatives T2 and T3 completely inhibiting DNA strand breaks at a concentration of 50 µM.

| Compound | Assay | IC50 (mM) | Source |

| Thiol-Thiadiazole Derivative (T3) | DPPH• Scavenging | 0.053 ± 0.006 | |

| Thiol-Thiadiazole Derivative (T3) | ABTS•+ Scavenging | 0.023 ± 0.002 |

Another area of research involves 1,3,4-thiadiazole (B1197879) derivatives linked to a 4-thiazolidinone (B1220212) moiety. In one such study, several synthesized compounds were evaluated for their antioxidant activity using the DPPH method. Two compounds, TZD 3 and TZD 5, displayed promising radical scavenging activity with IC50 values comparable to that of the standard antioxidant, ascorbic acid.

| Compound | Assay | IC50 (µM) | Source |

| TZD 3 | DPPH• Scavenging | 28.00 | |

| TZD 5 | DPPH• Scavenging | 27.50 | |

| Ascorbic Acid (Standard) | DPPH• Scavenging | 29.20 |

Further comparative studies have utilized multiple assays to build a more comprehensive profile of the antioxidant activity of 1,3,4-thiadiazole based compounds. One investigation tested a series of thiazolidinone derivatives using DPPH, Ferric Reducing Antioxidant Power (FRAP), and Thiobarbituric Acid Reactive Substances (TBARS) assays. The results highlighted that the antioxidant outcome can vary significantly depending on the red-ox reaction principles of the specific assay. For instance, a 1,3,4-thiadiazole based compound, designated as compound 4, was superior to other tested derivatives in the DPPH assay, while other compounds showed strong activity in the TBARS assay, which measures the inhibition of lipid peroxidation.

| Compound/Standard | DPPH• Scavenging (%) | TBARS (% LPO Inhibition) | FRAP (% of Vitamin C AOA) | Source |

| Compound 1 | 15.62 | 62.11 | ~45 | |

| Compound 2 | 18.73 | 23.51 | ~75 | |

| Compound 3 | 4.99 | ~38 | ~45 | |

| Compound 4 | 33.98 | ~50 | ~75 | |

| Vitamin C | 94.35 | 62.32 | ~100 | |

| Vitamin E | 2.99 | 36.29 | ~100 |

Academic Applications of 1,2,3 Thiadiazoles in Advanced Chemical Synthesis and Materials Science

Utility as Versatile Intermediates in Complex Organic Synthesis

Derivatives of 1,2,3-thiadiazole (B1210528) are recognized as important intermediates in organic synthesis due to their inherent reactivity and ability to be transformed into various other molecular structures. isres.orgresearchgate.net The ring system can be readily synthesized through several established methods, including the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride. researchgate.netchemicalbook.comresearchgate.net This accessibility makes them attractive starting materials for synthetic chemists.

One of the most significant applications of 1,2,3-thiadiazoles in synthetic chemistry is their role as precursors to highly reactive and strained intermediates. e-bookshelf.de The thermal or photochemical decomposition of the 1,2,3-thiadiazole ring results in the extrusion of a molecule of dinitrogen (N₂). e-bookshelf.deresearchgate.net This decomposition generates a transient 1,3-diradical species which can subsequently rearrange to form thioketenes.

These thioketenes are key intermediates that can undergo further transformations. A primary reaction pathway involves the loss of a sulfur atom to generate highly strained and synthetically useful alkynes. researchgate.net This method provides a valuable route to alkynes that may be difficult to access through other synthetic protocols. Alternatively, the intermediate diradical can cyclize to form thiirenes, three-membered rings containing a sulfur atom, which are also highly strained and reactive species. researchgate.net

Table 1: Decomposition Products of 1,2,3-Thiadiazole

| Precursor | Condition | Key Intermediates | Final Products |

| 1,2,3-Thiadiazole | Heat (Δ) or Light (hν) | 1,3-Diradical, Thioketene (B13734457) | Alkyne, Thiirene (B1235720) |

Beyond their use in generating strained intermediates, 1,2,3-thiadiazoles are versatile building blocks for constructing a wide array of more complex chemical structures. isres.org The ring can be functionalized at various positions, and subsequent ring-cleavage and rearrangement reactions can lead to the formation of other heterocyclic systems. researchgate.net For instance, reactions of the 1,2,3-thiadiazole core have been used to synthesize derivatives of thiophene, 1,2-dithiol, thiazole (B1198619), and other thiadiazine compounds. researchgate.net This chemical versatility allows for the creation of diverse molecular libraries for various applications, including medicinal chemistry and materials science. isres.orgorganic-chemistry.org

Contributions to Agrochemical Development and Plant Science

The 1,2,3-thiadiazole scaffold is a prominent feature in modern agrochemistry. isres.orgmdpi.com Compounds containing this ring system have been developed as effective fungicides, herbicides, and plant health activators. researchgate.netchemicalbook.com

A notable application is in the development of strobilurin-based fungicides. Research has shown that incorporating a 1,2,3-thiadiazole moiety into strobilurin analogues can significantly enhance their fungicidal activity against a broad spectrum of plant pathogens. nih.gov For example, certain 1,2,3-thiadiazole-based strobilurins have demonstrated excellent efficacy against fungi like Gibberella zeae, Sclerotinia sclerotiorum, and Rhizoctonia cerealis, in some cases proving more potent than commercial standards like azoxystrobin. nih.gov

Furthermore, 1,2,3-thiadiazole derivatives function as plant activators, inducing systemic acquired resistance (SAR) in plants. mdpi.commdpi.com This process enhances the plant's own defense mechanisms against pathogens. One such compound, Tiadinil, is a commercialized plant activator. Studies on related N-acyl-N-arylalaninates containing a 1,2,3-thiadiazole ring have shown they can protect plants from infection, not by direct fungicidal action, but by stimulating the plant's innate protective properties. mdpi.com

Table 2: Examples of 1,2,3-Thiadiazoles in Agrochemicals

| Compound Class | Application | Mode of Action | Reference Pathogen |

| Strobilurin Analogues | Fungicide | Direct antifungal activity | Sclerotinia sclerotiorum |

| N-acyl-N-arylalaninates | Plant Activator | Induces Systemic Acquired Resistance (SAR) | Alternaria brassicicola |

| Tiadinil | Plant Activator | Induces Systemic Acquired Resistance (SAR) | Various |

Exploration in Advanced Materials Science and Engineering

The unique electronic and photophysical properties of the 1,2,3-thiadiazole ring have prompted its exploration in the field of materials science. isres.orgnih.gov These heterocycles have been incorporated into various functional materials, including dyes and polymers. isres.orge-bookshelf.de

Thiadiazole derivatives, in general, are used as structural components in the synthesis of azo dyes. mdpi.comrsc.org These dyes are characterized by the presence of an N=N double bond and are widely used in the textile industry. mdpi.comresearchgate.net The incorporation of a thiadiazole ring can influence the spectroscopic properties of the dye, such as its color and light-fastness. mdpi.com While much of the research has focused on the 1,3,4-thiadiazole (B1197879) isomer, the principles are applicable to other isomers. mdpi.comresearchgate.net The inherent photochemical reactivity of the 1,2,3-thiadiazole ring, which leads to the extrusion of nitrogen gas upon irradiation, also suggests potential applications in advanced photographic or photo-patterning materials where such a gas-releasing decomposition could be utilized. e-bookshelf.deresearchgate.net

The 1,2,3-thiadiazole moiety has been integrated into polymer structures to create materials with specific functionalities. isres.org One area of investigation is their use in photoresists. researchgate.net By synthesizing monomers containing a 1,2,3-thiadiazole ring with a polymerizable group, it is possible to create soluble, film-forming polymers. researchgate.net Upon irradiation with light, the thiadiazole rings within the polymer undergo decomposition, leading to cross-linking reactions. researchgate.net This photocrosslinking process renders the polymer insoluble, a key property for its function as a negative photoresist in microfabrication and lithography. researchgate.net

Theoretical and Experimental Studies on Corrosion Inhibition.

The application of 1,2,3-thiadiazole derivatives as corrosion inhibitors for various metals and alloys in aggressive media has been a subject of significant academic interest. The efficacy of these organic compounds is primarily attributed to their molecular structure, which includes heteroatoms (nitrogen and sulfur) with lone pairs of electrons and potentially aromatic rings, facilitating their adsorption onto metal surfaces. This adsorption forms a protective barrier that isolates the metal from the corrosive environment. The study of these inhibitors involves both theoretical calculations and experimental validations to elucidate their inhibition mechanisms and performance.

Theoretical Studies

Theoretical investigations, predominantly using quantum chemical calculations based on Density Functional Theory (DFT), provide valuable insights into the relationship between the molecular structure of an inhibitor and its corrosion inhibition efficiency. dlsu.edu.phresearchgate.netdoaj.org These studies analyze various molecular properties to predict the inhibitor's behavior. For a compound like 5-(Cyclohexylsulfanyl)-1,2,3-thiadiazole, the presence of the 1,2,3-thiadiazole ring, an additional sulfur atom in the cyclohexylsulfanyl group, and nitrogen atoms are expected to be the primary centers for adsorption.

Key quantum chemical parameters calculated to correlate with inhibition efficiency include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition efficiency. researchgate.net

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface, which can also contribute to the adsorption process.

ΔE (Energy Gap, ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity of the inhibitor molecule, which often correlates with higher inhibition efficiency.

Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.

Fraction of Electrons Transferred (ΔN): This parameter indicates the tendency of a molecule to donate electrons. A positive value of ΔN suggests that the molecule can donate electrons to the metal surface. dlsu.edu.ph

DFT studies on various thiadiazole derivatives have shown that the heteroatoms (S and N) are the most probable sites for bonding with the metal surface. jchemlett.comjchemlett.com For this compound, the nitrogen atoms of the thiadiazole ring and the sulfur atom of the cyclohexylsulfanyl group would be the active centers responsible for its adsorption and subsequent corrosion inhibition. The cyclohexyl group, being a bulky alkyl group, could further enhance the inhibition efficiency by increasing the surface area covered by the inhibitor molecule.

| Quantum Chemical Parameter | Significance in Corrosion Inhibition |

|---|---|

| EHOMO | Higher values indicate better electron-donating ability and higher inhibition efficiency. |

| ELUMO | Lower values suggest a better electron-accepting ability. |

| ΔE (Energy Gap) | Lower values generally correlate with higher reactivity and better inhibition. |

| Dipole Moment (μ) | Higher values can enhance the adsorption process. |

| Fraction of Electrons Transferred (ΔN) | Indicates the tendency of electron donation from the inhibitor to the metal. |

Experimental Studies

Experimental evaluations are crucial to confirm the theoretical predictions and to quantify the inhibition performance of a compound. Common experimental techniques include weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

Weight Loss Method: This is a straightforward technique to determine the corrosion rate and the inhibition efficiency. The inhibition efficiency (%IE) is calculated using the formula:

%IE = [(W0 - Wi) / W0] x 100

where W0 is the weight loss of the metal in the uninhibited solution and Wi is the weight loss in the presence of the inhibitor. Studies on various thiadiazole derivatives have demonstrated a significant reduction in weight loss, with inhibition efficiency increasing with the concentration of the inhibitor. researchgate.netnih.gov

Electrochemical Techniques:

Potentiodynamic Polarization: This method provides information about the kinetics of the anodic and cathodic corrosion reactions. By analyzing the polarization curves, one can determine the corrosion potential (Ecorr), corrosion current density (icorr), and the Tafel slopes (βa and βc). A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion inhibition. The nature of the inhibitor (anodic, cathodic, or mixed-type) can also be determined from the shift in Ecorr. For many thiadiazole derivatives, they have been reported to act as mixed-type inhibitors, affecting both the anodic metal dissolution and cathodic hydrogen evolution reactions. researchgate.netnih.govijcsi.pro

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor. The Nyquist plots for inhibited systems typically show a larger semicircle diameter compared to the uninhibited system, indicating an increase in the charge transfer resistance (Rct). A higher Rct value signifies a lower corrosion rate. The double-layer capacitance (Cdl) values tend to decrease in the presence of inhibitors, which is attributed to the adsorption of the inhibitor molecules on the metal surface. nih.govmdpi.com

The inhibition efficiency from EIS data can be calculated as:

%IE = [(Rct(i) - Rct(0)) / Rct(i)] x 100

where Rct(i) and Rct(0) are the charge transfer resistances with and without the inhibitor, respectively.

| Experimental Technique | Key Parameters | Indication of Inhibition |

|---|---|---|

| Weight Loss | Inhibition Efficiency (%IE) | Higher %IE indicates better protection. |

| Potentiodynamic Polarization | Corrosion Current Density (icorr), Corrosion Potential (Ecorr) | Decrease in icorr. Shift in Ecorr indicates the type of inhibitor. |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct), Double Layer Capacitance (Cdl) | Increase in Rct and decrease in Cdl. |

Adsorption Isotherm: The mechanism of interaction between the inhibitor molecules and the metal surface can be understood by fitting the experimental data to various adsorption isotherms, such as Langmuir, Temkin, or Freundlich. The Langmuir adsorption isotherm is frequently found to best describe the adsorption of thiadiazole derivatives on metal surfaces. researchgate.netmdpi.com This suggests the formation of a monolayer of the inhibitor on the metal. The Gibbs free energy of adsorption (ΔG°ads) can be calculated from the adsorption isotherm, and its value provides information about the nature of adsorption (physisorption or chemisorption).

Future Research Trajectories and Unexplored Avenues for 5 Cyclohexylsulfanyl 1,2,3 Thiadiazole Investigation

Development of Innovative and Sustainable Synthetic Methodologies

The classical synthesis of 1,2,3-thiadiazoles, such as the Hurd-Mori reaction, often relies on harsh reagents like thionyl chloride and may not be optimal from a green chemistry perspective. mdpi.comisres.org Future research must prioritize the development of more sustainable and efficient methods for the synthesis of 5-(Cyclohexylsulfanyl)-1,2,3-thiadiazole.

Key areas for investigation include:

Transition-Metal-Free Catalysis: Exploring novel catalytic systems that avoid the use of heavy metals can lead to cleaner reaction profiles and reduced environmental impact. mdpi.com

One-Pot, Multi-Component Reactions (MCRs): Designing MCRs would streamline the synthesis by combining several steps into a single operation, thereby reducing waste, energy consumption, and purification efforts. isres.orgresearchgate.net

Alternative Sulfur Sources: Investigating the use of elemental sulfur or other less hazardous sulfur-donating reagents can improve the safety and sustainability of the synthesis. mdpi.comisres.org

Green Reaction Conditions: The adoption of solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids could significantly enhance the sustainability of the synthetic process. tandfonline.com

| Potential Sustainable Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages |

| Multi-component reaction | Cyclohexanethiol (B74751), a source of the C2N unit (e.g., tosylhydrazine), elemental sulfur | High atom economy, operational simplicity, reduced waste |

| Transition-metal-free cyclization | N-tosylhydrazones, TBAI catalyst, elemental sulfur | Avoids toxic metal catalysts, milder reaction conditions |

| Microwave-assisted organic synthesis (MAOS) | Appropriate precursors in a microwave reactor | Reduced reaction times, improved yields, energy efficiency |

| Flow chemistry synthesis | Immobilized catalysts and reagents in a continuous flow reactor | Enhanced safety, scalability, and process control |

Discovery of Novel Chemical Reactivity and Transformation Pathways

The chemical reactivity of the 1,2,3-thiadiazole (B1210528) ring is characterized by its propensity for thermal or photochemical extrusion of nitrogen to form transient thiirenes, which can rearrange to thioketenes. However, the specific reactivity of this compound, particularly the interplay between the sulfur-substituted ring and the cyclohexyl group, remains largely unexplored.

Future investigations should focus on:

Functionalization of the Thiadiazole Ring: Developing methods for the selective functionalization at the C4 position of the thiadiazole ring would allow for the introduction of diverse substituents, enabling the synthesis of a library of derivatives for further study.

Oxidation of the Sulfanyl (B85325) Group: The selective oxidation of the cyclohexylsulfanyl sulfur atom to the corresponding sulfoxide (B87167) or sulfone could yield novel compounds with altered electronic properties and biological activities.

Ring Transformation Reactions: Investigating novel rearrangement or ring-opening reactions of the 1,2,3-thiadiazole core could lead to the discovery of new heterocyclic systems with unique structural and functional properties. For instance, the Cornforth-type rearrangement could be explored under specific conditions. nih.gov

Cleavage and Derivatization of the C-S Bond: Exploring reactions that involve the cleavage of the C5-S bond could provide a versatile synthetic handle for introducing a wide range of functional groups at the 5-position of the thiadiazole ring.

| Potential Novel Reaction Pathway | Description | Potential Outcome |

| C4-H Activation/Functionalization | Transition-metal-catalyzed direct functionalization of the C4 position. | Introduction of aryl, alkyl, or other functional groups. |

| Selective Oxidation | Oxidation of the exocyclic sulfur using reagents like m-CPBA or Oxone®. | Formation of novel sulfoxide and sulfone derivatives. |

| Photochemical Rearrangement | Irradiation with UV light to induce N2 extrusion and subsequent rearrangement. | Generation of novel thioketene (B13734457) intermediates or cyclic products. |

| Reductive C-S Bond Cleavage | Treatment with reducing agents to cleave the cyclohexylsulfanyl group. | A versatile intermediate for further functionalization at C5. |

Integration of Advanced Computational Modeling for Predictive Structure-Function Relationships

Advanced computational modeling is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and guiding experimental design. nih.govnih.govresearchgate.net For this compound, a comprehensive in silico investigation is warranted to predict its physicochemical properties, reactivity, and potential biological activities.

Future computational studies should include:

Density Functional Theory (DFT) Calculations: To elucidate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and predict spectroscopic properties and sites of reactivity. nih.govrsc.org

Molecular Docking: To screen for potential biological targets by predicting the binding affinity and interaction patterns of the molecule within the active sites of various proteins. nih.govtandfonline.comnih.gov

Molecular Dynamics (MD) Simulations: To assess the stability of potential ligand-protein complexes and to understand the dynamic behavior of the molecule in a biological environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR): To develop predictive models that correlate structural features of this compound and its future analogues with their biological activities. nih.gov

| Computational Method | Application for this compound | Predicted Outcome/Insight |

| DFT | Calculation of electronic properties, bond energies, and reaction pathways. | Understanding of chemical stability and reactivity. |

| Molecular Docking | Virtual screening against libraries of biological targets (e.g., kinases, proteases). | Identification of potential protein targets and binding modes. |

| MD Simulations | Simulation of the compound's interaction with a selected protein target over time. | Assessment of binding stability and conformational changes. |

| QSAR | Modeling the relationship between structural descriptors and observed biological activity. | Predictive models for designing more potent analogues. |

Identification and Validation of Emerging Biological Targets and Therapeutic Mechanisms

The thiadiazole nucleus is a well-established pharmacophore present in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govnih.gov A systematic investigation into the biological profile of this compound is a crucial next step to unlock its therapeutic potential.

A focused research program should be initiated to:

Conduct Broad-Spectrum Biological Screening: Evaluate the compound against a diverse panel of cancer cell lines, pathogenic bacteria and fungi, and viral targets.

Identify and Validate Molecular Targets: For any confirmed biological activity, subsequent studies should focus on identifying the specific molecular target(s) through techniques such as affinity chromatography, proteomics, and genetic approaches.

Elucidate Mechanisms of Action: Once a target is validated, detailed mechanistic studies are required to understand how the compound modulates the target's function and the downstream cellular consequences, such as the induction of apoptosis or cell cycle arrest. nih.govrsc.org

| Potential Therapeutic Area | Potential Biological Targets | Screening Assays |

| Oncology | Protein kinases (e.g., Akt, Abl), histone deacetylases (HDACs), tubulin | Cell viability assays (MTT), kinase inhibition assays, cell cycle analysis |

| Infectious Diseases | Bacterial enzymes (e.g., DHPS), fungal enzymes, viral proteases | Minimum Inhibitory Concentration (MIC) assays, antiviral replication assays |

| Inflammation | Cyclooxygenase (COX) enzymes, adenosine (B11128) receptors | Enzyme inhibition assays, cell-based inflammation models |

| Agriculture | Nitrification inhibitors, fungicides | Soil incubation studies, mycelial growth inhibition assays |

Design and Synthesis of Next-Generation Thiadiazole-Based Scaffolds for Enhanced Academic Impact

This compound can serve as a valuable starting point for the design and synthesis of novel, structurally diverse compound libraries. Such efforts are essential for establishing robust structure-activity relationships (SAR) and for developing new chemical entities with improved properties. rsc.orgnih.gov

Future synthetic efforts should explore:

Modification of the Cyclohexyl Moiety: Replacing the cyclohexyl group with other aliphatic or aromatic rings, or introducing substituents on the cyclohexyl ring, will help to probe the influence of steric and electronic factors on biological activity.

Derivatization at the C4 Position: As mentioned earlier, functionalization of the C4 position of the thiadiazole ring is a key strategy for expanding the chemical space around this scaffold.

Bioisosteric Replacement: Replacing the 1,2,3-thiadiazole ring with other related heterocycles (e.g., 1,3,4-thiadiazole (B1197879), triazoles, oxadiazoles) could lead to compounds with different ADME (absorption, distribution, metabolism, and excretion) properties and biological activities. nih.gov

Hybrid Molecule Design: Covalently linking the 5-(alkylsulfanyl)-1,2,3-thiadiazole scaffold to other known pharmacophores could generate hybrid molecules with dual or synergistic modes of action.

| Structural Modification Strategy | Rationale | Potential Outcome |

| Varying the S-Alkyl/Aryl Group | To investigate the impact of lipophilicity, sterics, and electronics on activity. | Establishment of SAR and optimization of potency/selectivity. |

| C4-Functionalization | To introduce new vectors for interaction with biological targets. | Novel derivatives with improved binding affinity and new properties. |

| Scaffold Hopping | To explore new chemical space and improve pharmacokinetic properties. | Identification of new heterocyclic scaffolds with superior drug-like properties. |

| Creation of Fused Systems | To create rigid, conformationally constrained analogues. | Compounds with enhanced selectivity and novel biological profiles. |

Q & A

Q. What are the standard synthetic routes for 5-(Cyclohexylsulfanyl)-1,2,3-thiadiazole, and how do reaction conditions influence yield?

The synthesis typically involves copper-catalyzed cross-coupling between cyclohexylthiol and halogenated thiadiazole derivatives (e.g., 4-methyl-1,2,3-thiadiazole) at moderate temperatures (~70°C). Key parameters include solvent polarity (e.g., DMF or THF), catalyst loading (5–10 mol% CuI), and reaction time (12–24 hours). Yields range from 60–85% depending on steric hindrance from the cyclohexyl group . For scalability, continuous flow reactors improve temperature/pressure control and reduce side-product formation .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- NMR spectroscopy (¹H/¹³C): Assigns cyclohexyl protons (δ 1.2–2.1 ppm) and thiadiazole ring protons (δ 8.0–8.5 ppm).

- Mass spectrometry (HRMS) : Confirms molecular ion peaks for C₉H₁₄N₂S₂ (m/z 238.06).

- IR spectroscopy : Identifies S–S (500–550 cm⁻¹) and C–N (1250–1350 cm⁻¹) stretching modes .

- X-ray crystallography (if crystals are obtainable): Resolves steric effects of the cyclohexyl group on ring planarity .

Q. What preliminary biological screening models are used to assess its bioactivity?

Initial screens focus on:

- Antimicrobial assays : Disk diffusion against E. coli and S. aureus to test membrane disruption.

- Cytotoxicity (MTT assay) : IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) to gauge apoptosis induction .

- Enzyme inhibition : Thymidylate synthase or dihydrofolate reductase assays for mechanistic insights .

Advanced Research Questions

Q. How can conflicting data on its anticancer activity across studies be resolved?

Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM) may arise from:

- Cell line variability : Genetic differences in drug efflux pumps (e.g., MDR1 expression).

- Solubility limitations : The cyclohexyl group enhances lipophilicity but reduces aqueous solubility, affecting bioavailability. Mitigate via nanoparticle encapsulation or co-solvent systems (e.g., DMSO/PBS) .

- Metabolic stability : Use LC-MS to identify metabolites in hepatic microsomes and adjust substituents (e.g., fluorination) .

Q. What strategies optimize regioselectivity in substitution reactions of the thiadiazole ring?

- Directing groups : Introduce electron-withdrawing groups (e.g., –NO₂) at C4 to activate C5 for nucleophilic substitution.

- Catalyst design : Pd/Cu bimetallic systems enhance cross-coupling efficiency with aryl halides .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .

Q. How does the cyclohexylsulfanyl group influence pharmacological properties compared to aryl analogs?

| Property | Cyclohexylsulfanyl | Aryl (e.g., Phenyl) |

|---|---|---|

| Lipophilicity (LogP) | Higher (~3.5) | Lower (~2.8) |

| Metabolic Stability | Resistant to CYP450 oxidation | Prone to hydroxylation |

| Membrane Permeation | Enhanced (logPerm > −5) | Moderate (logPerm −5 to −6) |

| Steric Effects | Hinders π-stacking interactions | Facilitates π-π stacking |

| This group improves blood-brain barrier penetration but may reduce target binding affinity in planar active sites . |

Q. What computational methods predict its binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with DNA topoisomerase II or tubulin using PDB structures (e.g., 1ZXM).

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR models : Correlate substituent electronegativity with IC₅₀ values to design analogs .

Q. How to address low yield in large-scale synthesis?

- Process optimization : Use Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and stirring rate.

- Purification : Switch from column chromatography to recrystallization (hexane/EtOAC) for higher throughput.

- Catalyst recycling : Immobilize Cu catalysts on mesoporous silica to reduce costs .

Methodological Guidance for Contradictory Findings

Q. When SAR studies show unexpected activity loss upon methylation, what structural analyses are warranted?

- Conformational analysis (DFT) : Compare energy minima of parent vs. methylated compound to identify steric clashes.

- X-ray crystallography : Detect altered hydrogen-bonding patterns (e.g., lost interactions with Ser123 in target proteins).

- Solubility assays : Rule out aggregation-induced false negatives via dynamic light scattering (DLS) .

Q. What in vitro/in vivo models best validate its mechanism of action?

- In vitro : siRNA knockdown of apoptotic markers (e.g., Bcl-2, Bax) in treated cancer cells.

- In vivo : Xenograft models (e.g., nude mice with HT-29 tumors) dosed at 20 mg/kg (IP) with pharmacokinetic monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.